N-(5-chloro-2-methoxyphenyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a carboxamide group, a chlorinated methoxyphenyl group, and a cyclopropylpyridazinyl group
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Carboxamide Group: The piperazine is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.
Introduction of the Chlorinated Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a chlorinated methoxybenzene derivative with the piperazine intermediate.
Attachment of the Cyclopropylpyridazinyl Group: The final step is the coupling of the cyclopropylpyridazinyl moiety to the piperazine ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the available functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while substitution reactions can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-4-(4-methylpiperazin-1-yl)pyridazine-3-carboxamide
- N-(5-chloro-2-methoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Uniqueness
Compared to similar compounds, N-(5-chloro-2-methoxyphenyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide may exhibit unique pharmacological properties due to the presence of the cyclopropyl group, which can influence its binding affinity and selectivity for certain molecular targets. This structural feature can also affect the compound’s metabolic stability and bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-27-17-6-4-14(20)12-16(17)21-19(26)25-10-8-24(9-11-25)18-7-5-15(22-23-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKMOHVYFWEEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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